molecular formula C14H18ClNO2 B3233703 (4-Chloro-cyclohexyl)-carbamic acid benzyl ester CAS No. 1353952-79-0

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Cat. No. B3233703
CAS RN: 1353952-79-0
M. Wt: 267.75 g/mol
InChI Key: PEXCJJKJLMPEOC-UHFFFAOYSA-N
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Description

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester, also known as Chlorocresol, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 251.75 g/mol. The compound is soluble in ethanol, methanol, and acetone but insoluble in water. Chlorocresol is a carbamate derivative that has been used as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester is not well understood. However, it is believed that it acts by inhibiting the growth of microorganisms. (4-Chloro-cyclohexyl)-carbamic acid benzyl ester is known to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
(4-Chloro-cyclohexyl)-carbamic acid benzyl ester has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. (4-Chloro-cyclohexyl)-carbamic acid benzyl ester has also been shown to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, (4-Chloro-cyclohexyl)-carbamic acid benzyl ester has some limitations. It can be toxic to cells at high concentrations. It is also sensitive to moisture and light, which can lead to degradation.

Future Directions

There are several future directions for research on (4-Chloro-cyclohexyl)-carbamic acid benzyl ester. One area of research could be the development of new synthesis methods for (4-Chloro-cyclohexyl)-carbamic acid benzyl ester. Another area of research could be the investigation of the mechanism of action of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester. Further research could also explore the potential use of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester as an antimicrobial agent in various applications.
Conclusion:
In conclusion, (4-Chloro-cyclohexyl)-carbamic acid benzyl ester is a chemical compound that has been widely used in scientific research. It has several advantages as a reagent in lab experiments, but also has some limitations. (4-Chloro-cyclohexyl)-carbamic acid benzyl ester has been shown to have antimicrobial and antioxidant activity, but the mechanism of action is not well understood. Future research could explore new synthesis methods, investigate the mechanism of action, and explore the potential use of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester as an antimicrobial agent.

Scientific Research Applications

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester has been used in scientific research for various purposes. It has been used as a reagent in the synthesis of other compounds. It has also been used as a catalyst in various reactions. (4-Chloro-cyclohexyl)-carbamic acid benzyl ester has been used in the preparation of various polymers and resins. It has also been used as an antimicrobial agent in various applications.

properties

IUPAC Name

benzyl N-(4-chlorocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXCJJKJLMPEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193831
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester

CAS RN

1353952-79-0
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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